Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate

Chiral resolution Enantiomeric purity Medicinal chemistry building blocks

Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate (CAS 1272757-54-6), systematically named tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a single-enantiomer, conformationally rigid bicyclic amine featuring a bridgehead primary amino group at the 1-position and a Boc-protected pyrrolidine nitrogen at the 3-position within the fused cyclopropane-pyrrolidine 3-azabicyclo[3.1.0]hexane scaffold. With molecular formula C10H18N2O2, molecular weight 198.26 g/mol, computed pKa of 7.97±0.20, and XLogP3-AA of 0.2, this compound serves as a chiral building block—classified commercially as a chiral heterocyclic block or 手性分子砌块—for the synthesis of conformationally constrained biologically active molecules targeting DPP-IV, triple monoamine reuptake, μ-opioid, and P2X3 receptors.

Molecular Formula C10H18N2O2
Molecular Weight 198.266
CAS No. 1272757-54-6
Cat. No. B2461629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate
CAS1272757-54-6
Molecular FormulaC10H18N2O2
Molecular Weight198.266
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC2(C1)N
InChIInChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3/t7?,10-/m0/s1
InChIKeyRYGHDJBBUKJALE-MHPPCMCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate (CAS 1272757-54-6): Chiral Bicyclic Amine Building Block for Medicinal Chemistry Procurement


Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate (CAS 1272757-54-6), systematically named tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a single-enantiomer, conformationally rigid bicyclic amine featuring a bridgehead primary amino group at the 1-position and a Boc-protected pyrrolidine nitrogen at the 3-position within the fused cyclopropane-pyrrolidine 3-azabicyclo[3.1.0]hexane scaffold [1]. With molecular formula C10H18N2O2, molecular weight 198.26 g/mol, computed pKa of 7.97±0.20, and XLogP3-AA of 0.2, this compound serves as a chiral building block—classified commercially as a chiral heterocyclic block or 手性分子砌块—for the synthesis of conformationally constrained biologically active molecules targeting DPP-IV, triple monoamine reuptake, μ-opioid, and P2X3 receptors [1].

Why Racemic or Regioisomeric Substitution Fails for Cis-(1R,5S)-1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate (CAS 1272757-54-6)


Generic substitution among 3-azabicyclo[3.1.0]hexane building blocks introduces three orthogonal failure modes that undermine reproducibility in medicinal chemistry programs. First, stereochemical ambiguity: the racemic mixture (CAS 489438-95-1) contains both (1R,5S) and (1S,5R) enantiomers, which can yield diastereomeric products upon coupling to chiral scaffolds—a risk absent when the single-enantiomer cis-(1R,5S) compound (CAS 1272757-54-6) is used [1]. Second, regioisomeric mismatch: the 6-amino isomer (CAS 273206-92-1) positions the amine on the cyclopropane ring exo-face rather than the bridgehead, producing fundamentally different exit vectors and pharmacophore geometries in downstream conjugates; the 6-amino scaffold has been validated for HDAC inhibitor programs, while the 1-amino bridgehead scaffold has demonstrated utility in DPP-IV and triple reuptake inhibitor series [2]. Third, protecting group incompatibility: the benzyl carbamate analog (CAS 2055841-98-8) requires hydrogenolytic deprotection conditions incompatible with many reduction-sensitive functional groups, whereas the Boc group on the target compound is cleaved under mild acidic conditions (TFA/DCM) [1]. These differences are structural, not merely vendor-specific, and directly impact synthetic route design and biological outcome.

Quantitative Differentiation Evidence for Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate (CAS 1272757-54-6) vs. Closest Analogs


Stereochemical Purity: Single (1R,5S) Enantiomer vs. Racemic Mixture (CAS 489438-95-1) — Procurement Risk Assessment

CAS 1272757-54-6 is the single (1R,5S)-cis enantiomer with defined absolute stereochemistry at both the bridgehead carbon (C-1, R configuration) and the cyclopropane ring junction (C-5, S configuration) [1]. In contrast, CAS 489438-95-1 is the racemic mixture containing equimolar (1R,5S) and (1S,5R) enantiomers, as indicated by its PubChem record which lacks stereochemical descriptors in the deposited structure [2]. Commercial specifications confirm this distinction: the target compound is supplied at 97–98% enantiomeric purity (Aladdin T628048: 97%; bidepharm: 98%; Leyan 1109294: 98%), while the racemate (CAS 489438-95-1) is specified only for chemical purity without enantiomeric excess data . Downstream coupling of the racemate to a chiral scaffold generates a statistical mixture of diastereomers, reducing the yield of the desired stereoisomer by approximately 50% and complicating purification [1].

Chiral resolution Enantiomeric purity Medicinal chemistry building blocks Stereochemical integrity

Regioisomeric Functional Group Positioning: 1-Amino (Bridgehead) vs. 6-Amino (Cyclopropane) — Pharmacophore Vector Divergence

The target compound places the primary amino group at the bridgehead C-1 position of the 3-azabicyclo[3.1.0]hexane scaffold, creating an amine vector that projects along a distinctly different trajectory compared to the 6-amino regioisomer (CAS 273206-92-1). Literature evidence demonstrates that these regioisomers access non-overlapping biological target space: the 6-amino scaffold (exo-6-amino) has been validated as an intermediate for class I-selective HDAC inhibitors , while the 1-amino bridgehead scaffold—the core of the target compound—has been employed in conformationally rigid DPP-IV inhibitors where the bridgehead amine serves as the P2 amino partner in 2-cyanopyrrolidine-based inhibitor design [1]. Additionally, the 1-amino scaffold maps to triple reuptake inhibitor pharmacophore models where the bridgehead nitrogen orientation influences SERT/NET/DAT selectivity profiles; the related 1-aryl-3-azabicyclo[3.1.0]hexane series from the Micheli et al. 2010 J. Med. Chem. study achieved IC50 values in the low nanomolar range (SERT IC50 ~14 nM, NET IC50 ~20 nM, DAT IC50 ~78 nM for the clinical candidate DOV-216,303) [2]. No such potency has been reported for the 6-amino regioisomer in monoamine reuptake assays.

Regioisomerism Pharmacophore design Structure-activity relationship Conformational constraint

Physicochemical Property Differentiation: Computed pKa, LogP, and Hydrogen Bonding Profile vs. Racemate

Computed physicochemical descriptors for CAS 1272757-54-6, sourced from PubChem and ChemicalBook, include: pKa 7.97±0.20 (predicted, likely attributable to the bridgehead primary amine), XLogP3-AA 0.2, hydrogen bond donor count 1, hydrogen bond acceptor count 3, rotatable bond count 2, and exact mass 198.136827821 Da [1]. The same computed values apply to the racemate (CAS 489438-95-1) and the (1S,5R)-enantiomer (CAS 1817806-51-1) since these are constitutional isomers differing only in stereochemistry; however, the (1S,5R)-enantiomer is commercially priced at approximately ¥3,841.90/1g (Leyan), which is ~39% less than the bidepharm price of ¥9,953/1g for the (1R,5S) target compound . The storage condition for the target compound specifies sealed, dry, 2–8°C with protection from light , implying potential thermal or photolytic sensitivity not explicitly documented for the racemate. The low rotatable bond count (2) and rigid [3.1.0] bicyclic framework contribute to reduced conformational entropy upon target binding—a favorable feature for fragment-based drug design (FBDD) and scaffold-hopping programs [1].

Physicochemical properties Drug-likeness Lead optimization ADME prediction

Conformational Rigidity Advantage: Bicyclo[3.1.0] Scaffold vs. Monocyclic Pyrrolidine Building Blocks in DPP-IV Inhibitor Design

The 3-azabicyclo[3.1.0]hexane scaffold—the core of CAS 1272757-54-6—was explicitly explored by Sattigeri et al. (2008) as a conformationally rigid replacement for the P2 proline/pyrrolidine moiety in cyanopyrrolidine-class DPP-IV inhibitors [1]. The study demonstrated that N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives exhibit DPP-IV inhibitory activity with selectivity against related proteases (DPP8, DPP9, FAP, QPP). The fused cyclopropane ring restricts the pyrrolidine ring pucker, pre-organizing the pharmacophore into the bioactive conformation and reducing the entropic penalty upon target binding compared to flexible monocyclic pyrrolidine building blocks. While the specific DPP-IV IC50 values for derivatives derived from the target compound were not individually reported in the abstract, the class-level finding that conformationally restricted 3-azabicyclo[3.1.0]hexan-6-amine derivatives serve as effective P2 amino partners validates the scaffold's utility [1]. In contrast, monocyclic Boc-pyrrolidine-amine building blocks lack this conformational pre-organization and may require additional structural constraints to achieve comparable target engagement. For triple reuptake inhibitor applications, the 1-aryl-3-azabicyclo[3.1.0]hexane series reported by Micheli et al. (2010) demonstrated good oral bioavailability (>30%) and brain penetration (B/B ratio > 4) in rats for selected derivatives, establishing that the rigid scaffold is compatible with favorable ADME properties [2].

Conformational constraint DPP-IV inhibition Bioisostere Scaffold design

Supply Chain and Lot Traceability: Certificates of Analysis Availability for (1R,5S)-Cis Enantiomer vs. Racemate

Vendor documentation analysis reveals that the target compound (CAS 1272757-54-6) from Aladdin (T628048) is supplied with traceable Certificates of Analysis (COA), with multiple lot numbers (C2408406, C2408449, C2408450, C2408451) documented and dated February 26, 2024, confirming batch-to-batch consistency at 97% purity . The compound is also available from bidepharm at 98% purity (1g, ¥9,953) and from Chemscene at 98% purity (Cat. CS-0038654) . In comparison, the racemic mixture (CAS 489438-95-1) is typically supplied at 95% purity (Fluorochem) or 97% (Aladdin T176596 at ¥1,670.90/250mg), and the 6-amino isomer (CAS 273206-92-1) is often available only via custom synthesis . The target compound's inclusion in the Aladdin 'Chiral Heterocyclic Block' series indicates a dedicated quality control track for chiral purity verification, which is absent from generic racemate listings. Storage specifications are tighter for the target compound (sealed, dry, 2–8°C, protect from light) compared to the racemate (room temperature, per Aladdin T176596).

Quality control Certificate of analysis Procurement compliance Reproducibility

High-Value Application Scenarios for Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate (CAS 1272757-54-6) Based on Evidence


Asymmetric Synthesis of DPP-IV Inhibitors with Defined P2 Stereochemistry

Programs developing conformationally restricted DPP-IV inhibitors benefit from the (1R,5S)-cis single enantiomer to install the P2 amine component with controlled stereochemistry. The Sattigeri et al. (2008) framework establishes that 3-azabicyclo[3.1.0]hexane-derived amines at the P2 position confer conformational rigidity that can improve selectivity against off-target proteases (DPP8, DPP9, FAP) [1]. Use of the racemate (CAS 489438-95-1) introduces a diastereomeric mixture that complicates SAR interpretation and reduces synthetic efficiency by ~50%.

Triple Reuptake Inhibitor Pharmacophore Elaboration Requiring Bridgehead Amine Geometry

The bridgehead 1-amino group on the [3.1.0] scaffold provides a defined exit vector for aryl/heteroaryl substitution that maps to the triple reuptake inhibitor pharmacophore described by Micheli et al. (2010), where related 1-aryl-3-azabicyclo[3.1.0]hexane derivatives achieve nanomolar potency at SERT, NET, and DAT (IC50 14, 20, and 78 nM respectively for DOV-216,303) [2]. The 6-amino regioisomer (CAS 273206-92-1) positions the amine vector differently and is not validated for this target class. The target compound's low LogP (0.2) and single HBD offer a favorable starting point for optimizing CNS drug-like properties while maintaining brain penetration (B/B > 4 reported for optimized analogs).

Fragment-Based Drug Discovery (FBDD) Requiring Conformationally Pre-Organized Amine Fragments

The low molecular weight (198.26 Da), minimal rotatable bonds (2), and defined stereochemistry make CAS 1272757-54-6 suitable as a fragment for FBDD campaigns where conformational pre-organization reduces entropic penalty upon target binding [1]. The Boc protecting group enables selective N-3 deprotection under mild acidic conditions (TFA/DCM) for subsequent diversification, while the bridgehead amine can be functionalized via reductive amination, amide coupling, or sulfonamide formation. The availability of lot-specific COAs from multiple suppliers (Aladdin, bidepharm, Leyan) supports reproducible fragment soaking and co-crystallization studies.

μ-Opioid or P2X3 Antagonist Programs Utilizing the 3-Azabicyclo[3.1.0]Hexane Core

Patent literature identifies 3-azabicyclo[3.1.0]hexane derivatives as μ-opioid receptor antagonists (Sanwa Kagaku Kenkyusho, 2014–2017) and P2X3 receptor antagonists with reported IC50 values as low as 38 nM in cell-based assays [3][4]. The target compound's bridgehead amine enables direct incorporation of the 3-azabicyclo[3.1.0]hexane scaffold into these pharmacophore series. The single enantiomer ensures stereochemical homogeneity in the final target molecule, avoiding the confounding pharmacological data that arises from racemic or diastereomeric mixtures.

Quote Request

Request a Quote for Cis-Tert-Butyl 1-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.